5-Chloro-2-(trifluoromethoxy)benzoic acid

Lipophilicity ADME Prediction Medicinal Chemistry

This specialized halogenated benzoic acid is a critical building block for med chem and agrochem synthesis. Its unique 5-chloro and ortho-trifluoromethoxy substitution pattern delivers a higher XLogP3 (3.4) vs. non-chlorinated analogs, enhancing membrane permeability for target engagement. Quality verified by its distinct melting point (83-85°C). High-purity, commercial-scale supply supports robust process development. Contact us for B2B pricing and sample availability.

Molecular Formula C8H4ClF3O3
Molecular Weight 240.56 g/mol
CAS No. 959749-82-7
Cat. No. B1425537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethoxy)benzoic acid
CAS959749-82-7
Molecular FormulaC8H4ClF3O3
Molecular Weight240.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H4ClF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14)
InChIKeyMXQBGMLCAJITNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7): Core Procurement and Selection Data


5-Chloro-2-(trifluoromethoxy)benzoic acid (CAS 959749-82-7) is a halogenated aromatic carboxylic acid featuring a 5-chloro substituent and an ortho-trifluoromethoxy group on a benzoic acid core [1]. The compound has a molecular weight of 240.56 g/mol and exhibits a calculated XLogP3 of 3.4, indicating significant lipophilicity relative to non-chlorinated analogs [2]. This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and agrochemical research, where its unique substitution pattern imparts distinct physicochemical and electronic properties .

Why 5-Chloro-2-(trifluoromethoxy)benzoic Acid Cannot Be Replaced by Unsubstituted or Isomeric Analogs


Direct substitution of 5-chloro-2-(trifluoromethoxy)benzoic acid with closely related benzoic acid derivatives is not recommended without rigorous validation due to quantifiable differences in key physicochemical properties that govern performance in synthetic and biological applications. Specifically, the presence and position of the chlorine substituent significantly alter lipophilicity, electronic distribution, and solid-state behavior. As detailed in the evidence below, the 5-chloro substitution yields a higher XLogP3 (3.4) compared to the unsubstituted 2-(trifluoromethoxy)benzoic acid (XLogP3 2.8) [1], and a distinct melting point range (83-85°C) that differs from both the 4-chloro regioisomer and the trifluoromethyl analog . These variations directly impact solubility, membrane permeability, and crystallinity—parameters critical to the success of downstream reactions and the performance of derived active molecules.

5-Chloro-2-(trifluoromethoxy)benzoic Acid: Quantitative Differentiation Against Analogs and Isomers


Lipophilicity: Enhanced XLogP3 vs. Non-Chlorinated and 4-Chloro Analogs

The 5-chloro-2-(trifluoromethoxy)benzoic acid exhibits a computed XLogP3 value of 3.4, which is 0.6 log units higher than the non-chlorinated 2-(trifluoromethoxy)benzoic acid (XLogP3 2.8) and 0.3 log units higher than the 4-chloro regioisomer (XLogP3 3.1) [1]. This increased lipophilicity translates to enhanced membrane permeability and potential for improved bioavailability in derived compounds. The ortho-trifluoromethoxy group in combination with the 5-chloro substituent creates a unique hydrophobic environment, differentiating it from other chloro-substituted isomers.

Lipophilicity ADME Prediction Medicinal Chemistry

Solid-State Behavior: Melting Point Differentiation from Non-Chlorinated and Trifluoromethyl Analogs

The melting point of 5-chloro-2-(trifluoromethoxy)benzoic acid is reported as 83-85°C . This value is 3-5°C higher than the non-chlorinated 2-(trifluoromethoxy)benzoic acid (78-80°C) , and approximately 1°C lower than the 5-chloro-2-(trifluoromethyl)benzoic acid analog (84-87°C) . The distinct melting range reflects differences in intermolecular forces and crystal packing arising from the specific substitution pattern, and can be used as a quality control parameter during procurement and handling.

Crystallinity Purification Formulation

Electronic Effects: Chlorine Substitution Modulates Ring Electronics

The introduction of an electron-withdrawing chlorine atom at the 5-position alters the electronic distribution of the aromatic ring relative to non-chlorinated analogs. While direct quantitative data on sigma constants for this specific substitution pattern is not available, class-level analysis indicates that the combined electron-withdrawing effects of the ortho-OCF₃ group and the 5-chloro substituent result in a more electrophilic carboxylic acid and a deactivated aromatic ring [1]. This electronic profile differentiates it from compounds lacking the chlorine substituent or bearing the chlorine at other positions, and can influence reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Electronic Structure Reactivity SAR

Synthetic Utility: A Versatile Scaffold with Documented Procurement Channels

5-Chloro-2-(trifluoromethoxy)benzoic acid is a well-characterized building block with established commercial availability from multiple reputable suppliers (e.g., Sigma-Aldrich, Thermo Fisher, Alfa Aesar) at purities typically ≥95% . While specific IC₅₀ or biological activity data for the free acid are not widely reported in the primary literature, its utility as a synthetic intermediate is supported by its inclusion in chemical supplier catalogs and its use in generating diverse compound libraries. Its carboxylic acid functionality allows for straightforward derivatization into esters, amides, and other functional groups commonly found in pharmaceuticals and agrochemicals.

Building Block Medicinal Chemistry Agrochemicals

Optimal Application Scenarios for 5-Chloro-2-(trifluoromethoxy)benzoic Acid Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Lipophilicity and Permeability

When designing small molecule drug candidates, the 0.6 log unit increase in XLogP3 compared to non-chlorinated analogs directly translates to improved predicted membrane permeability. Researchers should prioritize this compound when constructing libraries intended to explore structure-activity relationships for targets requiring enhanced cellular uptake or blood-brain barrier penetration [1]. The higher lipophilicity can also reduce aqueous solubility, a trade-off that must be considered in formulation but is often desirable for optimizing logD and binding to hydrophobic protein pockets.

Agrochemical Intermediate Synthesis

The unique electronic profile of 5-chloro-2-(trifluoromethoxy)benzoic acid, featuring dual electron-withdrawing groups, makes it a valuable precursor for synthesizing herbicides and fungicides. The combination of the trifluoromethoxy group—a known pharmacophore for metabolic stability—and the chlorine substituent allows for fine-tuning of the final compound's physicochemical properties [1]. Its commercial availability at scale supports process development and pilot production.

Quality Control and Purity Assessment

The distinct melting point range (83-85°C) serves as a rapid, non-destructive quality control check. When receiving shipments of this compound, laboratory personnel can verify identity and assess initial purity by comparing experimental melting points against this well-defined reference value [1]. This practical metric reduces reliance on more time-consuming analytical techniques for routine batch acceptance.

Synthetic Methodology Development

Given its electron-deficient aromatic ring, 5-chloro-2-(trifluoromethoxy)benzoic acid is an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The presence of the chlorine atom provides a handle for further functionalization, while the carboxylic acid group can be protected and deprotected under standard conditions. Researchers can leverage its distinct reactivity profile to establish robust protocols for constructing complex biaryl or aniline derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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